1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine dihydrochloride
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Overview
Description
1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine dihydrochloride is a complex organic compound that features a pyrazole ring, a benzoyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine dihydrochloride typically involves multiple steps. One common method includes the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-aminoacetophenone in acetonitrile. This mixture is stirred at room temperature for several days, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, such as using automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole oxides, while reduction of the benzoyl group may produce benzyl derivatives.
Scientific Research Applications
1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and ligands for coordination chemistry.
Medicine: Potential therapeutic applications include antimicrobial and anti-inflammatory activities.
Industry: It can be used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring and benzoyl group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3,5-Dimethylpyrazole: A simpler analog that lacks the benzoyl and piperazine groups.
1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone: A structurally related compound with similar functional groups.
Uniqueness: 1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine dihydrochloride is unique due to its combination of a pyrazole ring, benzoyl group, and piperazine moiety. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-(4-ethylpiperazin-1-yl)methanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O.2ClH/c1-4-21-9-11-22(12-10-21)19(24)18-7-5-17(6-8-18)14-23-16(3)13-15(2)20-23;;/h5-8,13H,4,9-12,14H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKQDHMXMFJEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3C(=CC(=N3)C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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